molecular formula C10H11F3O B2553588 4,4,4-Trifluoro-3-phenylbutan-1-ol CAS No. 65948-16-5

4,4,4-Trifluoro-3-phenylbutan-1-ol

Cat. No.: B2553588
CAS No.: 65948-16-5
M. Wt: 204.192
InChI Key: PHGDLNUUBPOOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-3-phenylbutan-1-ol is a useful research compound. Its molecular formula is C10H11F3O and its molecular weight is 204.192. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,4-trifluoro-3-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGDLNUUBPOOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of 4,4,4 Trifluoro 3 Phenylbutan 1 Ol Within Fluorinated Organic Chemistry

Significance of Fluorinated Alcohols in Contemporary Organic Synthesis

Fluorinated alcohols have become indispensable tools in modern organic synthesis. nih.gov Their distinct properties, such as potent hydrogen-bonding donor capabilities and diminished nucleophilicity, enable them to act as effective promoters for a variety of organic reactions, often in the absence of a traditional catalyst. nih.govresearchgate.net The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl proton, making these alcohols excellent hydrogen-bond donors. This enhanced acidity, coupled with low nucleophilicity, allows them to stabilize transition states and intermediates without participating in unwanted side reactions. acs.orgresearchgate.net

These properties have led to the widespread use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents or co-solvents to influence reaction rates and selectivity. acs.org They have been successfully employed in a range of transformations, including nucleophilic substitutions, cycloadditions, and ring-opening reactions of epoxides. nih.govarkat-usa.org The unique environment provided by fluorinated alcohols can facilitate reactions that are sluggish or inefficient in conventional solvents. researchgate.net

Table 1: Properties of Common Fluorinated Alcohols

Property 2,2,2-Trifluoroethanol (TFE) 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
pKa 12.4 9.3
Boiling Point 78 °C 59 °C

| Key Features | Strong hydrogen-bond donor, low nucleophilicity | Very strong hydrogen-bond donor, extremely low nucleophilicity |

Structural Characteristics and Nomenclature of 4,4,4-Trifluoro-3-phenylbutan-1-ol and its Related Analogues

The systematic IUPAC name for the compound is this compound. sigmaaldrich.com An analysis of its structure reveals a four-carbon butane (B89635) backbone. A trifluoromethyl group (-CF3) is attached to the fourth carbon (C4), a phenyl group (-C6H5) is bonded to the third carbon (C3), and a hydroxyl group (-OH) is located on the first carbon (C1). sigmaaldrich.comnih.gov

Table 2: Structural Details of this compound

Molecular Formula InChI Key Molar Mass

Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comsigmaaldrich.com

A clear distinction exists between fluorinated alcohols and fluorinated ketones based on their functional groups. This compound is an alcohol due to the presence of a hydroxyl (-OH) group. libretexts.org In contrast, a ketone possesses a carbonyl group (a carbon atom double-bonded to an oxygen atom, C=O) situated between two other carbon atoms. libretexts.orgreddit.com

For instance, a related trifluoromethylated ketone would be 4,4,4-trifluoro-1-phenylbutan-1-one. In this molecule, the hydroxyl group at the C1 position is replaced by a carbonyl group. The reactivity of these two classes of compounds differs significantly. Alcohols can be oxidized to aldehydes or ketones, while ketones are generally resistant to further oxidation. libretexts.org The introduction of a trifluoromethyl group adjacent to a carbonyl in a ketone enhances its electrophilicity, making it highly reactive towards nucleophiles. acs.orgrsc.orgorganic-chemistry.org

The concept of isomerism is central to understanding the diversity of butanol and its fluorinated derivatives. Butanol (C4H9OH) has four structural isomers: butan-1-ol, butan-2-ol, 2-methylpropan-1-ol (isobutanol), and 2-methylpropan-2-ol (tert-butanol). wikipedia.orggcsescience.com These isomers differ in the arrangement of their carbon skeleton and the position of the hydroxyl group. thermofisher.com

Similarly, fluorinated butanols can exist as numerous isomers, depending on the number and position of fluorine atoms and the location of the hydroxyl group. For example, 4,4,4-trifluoro-1-butanol (B1295206) is an important fluorinated intermediate where the trifluoromethyl group is at one end of a straight butane chain and the hydroxyl group is at the other. chemicalbook.com Another example is 3,3,4,4,4-pentafluoro-1-butanol, which has five fluorine atoms on the third and fourth carbons. epa.gov The specific placement of the phenyl group and the trifluoromethyl group in this compound defines its unique chemical identity and reactivity compared to other possible fluorinated phenylbutanol isomers.

Historical Development of Synthetic Approaches to Fluorinated Alcohols

The synthesis of organofluorine compounds has evolved significantly over the past century. Early methods often involved harsh reagents and lacked selectivity. The work of Swarts in the late 19th century, using antimony fluorides to replace other halogens with fluorine, was a foundational step. nih.gov The development of N-fluoro reagents, which are electrophilic fluorinating agents, provided safer and more selective methods for introducing fluorine into organic molecules. beilstein-journals.org

The synthesis of fluorinated alcohols specifically has seen considerable advancement. Early approaches often relied on the reduction of corresponding fluorinated carboxylic acids or esters, a method that is still in use. google.com For example, 4,4,4-trifluorobutanol can be prepared by the reduction of 4,4,4-trifluorobutyric acid or its esters. google.com More recent developments focus on creating these valuable building blocks with greater efficiency and under milder conditions. This includes catalytic methods and the development of novel reagents for the direct introduction of trifluoromethyl or other fluoroalkyl groups. nih.govgoogle.com The synthesis of complex molecules like this compound often involves multi-step sequences, potentially utilizing Grignard reagents or other organometallic species to form the carbon-carbon bonds, followed by the introduction or modification of the fluorine-containing and hydroxyl functional groups. google.comrsc.org

Advanced Synthetic Strategies for 4,4,4 Trifluoro 3 Phenylbutan 1 Ol and Its Direct Precursors

Reductive Methodologies for Carbonyl Precursors

The primary route to 4,4,4-Trifluoro-3-phenylbutan-1-ol involves the reduction of its corresponding ketone, 4,4,4-Trifluoro-3-phenylbutan-1-one. Various strategies have been developed to accomplish this transformation, including catalytic hydrogenation, reduction with metal hydrides, and biocatalytic methods, each offering distinct advantages in terms of selectivity, scalability, and stereochemical control.

Reduction of 4,4,4-Trifluoro-3-phenylbutan-1-one Derivatives

The direct reduction of the carbonyl group in β-trifluoromethyl ketones is a critical step. The strong electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the adjacent carbonyl, making it highly susceptible to reduction.

Asymmetric hydrogenation is a powerful technique for producing enantiomerically enriched alcohols from prochiral ketones. ethz.ch This method is prized for its high atomic efficiency and is widely used in industrial processes. ethz.ch For β-trifluoromethyl ketones, catalysts based on ruthenium (Ru) and iridium (Ir) complexed with chiral ligands have shown significant promise. nih.gov For instance, Ru(II) complexes with chiral diphosphine ligands like BINAP, in combination with a chiral diamine, can effectively hydrogenate ketones through a proposed six-membered pericyclic transition state, leading to high enantioselectivity. ethz.chnih.gov The choice of ligand, solvent, and reaction conditions is crucial for achieving optimal results. ethz.ch

Table 1: Catalytic Hydrogenation of β-Trifluoromethyl Ketones
Catalyst SystemSubstrate TypeConditionsYieldEnantiomeric Excess (ee)Reference
[RuCl₂(XylBINAP)]₂/DPENAryl Trifluoromethyl KetonesH₂ (8 atm), 2-propanol, 28 °CHighup to 98% ee nih.gov
Cp*Ir(OTf)[(S,S)-MsDPEN]Aryl Trifluoromethyl KetonesH₂ (10 atm), CH₂Cl₂, rtGoodup to 99% ee nih.gov
Ru/BINAP Complexβ-Keto estersH₂High99% ee ethz.ch

Stoichiometric reduction using metal hydrides is a common and reliable method for converting ketones to alcohols. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely employed. For the reduction of β-trifluoromethyl ketones, NaBH₄ in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is often sufficient to achieve high yields of the corresponding alcohol. uzh.chchemrxiv.org For more sterically hindered or less reactive ketones, stronger reducing agents like LiAlH₄ or lithium tri-sec-butylborohydride (L-Selectride) can be utilized. uzh.ch Diastereoselective reductions can be achieved by using bulky hydride reagents or by carefully controlling the reaction temperature, which is particularly relevant when other stereocenters are present in the molecule. uzh.ch

Table 2: Hydride Reduction of β-Trifluoromethyl Ketones
ReagentSubstrateConditionsYieldDiastereomeric Ratio (dr)Reference
NaBH₄N-Boc-proline derived trifluoromethyl ketoneEthanol, 0 °CHigh96:4 uzh.ch
L-Selectrideα-Aminoalkyl trifluoromethyl ketoneTHFGood>95% de uzh.ch
NaBH₄Phenyl trifluoromethyl ketone N-triftosylhydrazone (in one-pot sequence)MethanolGoodNot Applicable chemrxiv.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Enzymes, particularly reductases from microorganisms like baker's yeast (Saccharomyces cerevisiae), can reduce trifluoromethyl ketones with exceptional enantioselectivity. researchgate.net This approach benefits from mild reaction conditions (room temperature, neutral pH) and often provides access to a single enantiomer of the alcohol product with very high purity. The stereochemical outcome can sometimes be controlled by selecting enzymes of opposite stereopreference, which may be found within the same organism. acs.org Engineered cytochrome enzymes have also been developed for synthesizing chiral α-trifluoromethyl amines, which can be precursors to β-amino alcohols. researchgate.net

Table 3: Biocatalytic Reduction of Trifluoromethyl Ketones
BiocatalystSubstrate TypeConditionsYieldEnantiomeric Excess (ee)Reference
Baker's YeastVarious Trifluoromethyl KetonesAqueous medium, GlucoseVariableHigh acs.org
Engineered Cytochrome c(precursors to β-amino alcohols)Aqueous Bufferup to >99%up to 95:5 er researchgate.net

Reduction of α,β-Unsaturated Ketones Bearing Trifluoromethyl Groups

An alternative pathway to this compound involves the use of an α,β-unsaturated precursor, such as (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one. This requires a strategy that can selectively reduce both the carbon-carbon double bond and the carbonyl group. A common approach is a two-step sequence involving a conjugate reduction (1,4-addition of hydride) to first form the saturated ketone, 4,4,4-Trifluoro-3-phenylbutan-1-one, followed by a standard ketone reduction as described above. An efficient cobalt-catalyzed method has been reported for the chemoselective conjugate reduction of β-CF₃-α,β-unsaturated ketones using benzylamine (B48309) as a hydrogen transfer agent, which selectively reduces the C=C bond. researchgate.net

Oxidation of Primary Alcohol Precursors

While seemingly counterintuitive for a synthesis targeting an alcohol, the oxidation of a precursor alcohol is a key strategy for obtaining the necessary ketone intermediate, 4,4,4-Trifluoro-3-phenylbutan-1-one. It is important to note that the direct precursor to this ketone via oxidation is the corresponding secondary alcohol, this compound. The oxidation of α-trifluoromethyl secondary alcohols presents a challenge due to the electronic effects of the CF₃ group, but several effective methods have been developed. A mild and efficient approach utilizes a nitroxide catalyst, such as 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which can provide good to excellent yields of the desired trifluoromethyl ketone without forming the hydrate (B1144303) byproduct. thieme-connect.com

Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound can be achieved through various powerful carbon-carbon bond-forming reactions. These methods offer different approaches to assembling the core structure, each with its own advantages and challenges.

Grignard Reagent-Mediated Synthesis with Fluorinated Esters

The Grignard reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds. In the context of synthesizing trifluoromethylated alcohols, the reaction of a Grignard reagent with a fluorinated ester is a viable strategy. A patented method describes the synthesis of 4,4,4-trifluoro-1-butanol (B1295206) and its homologues by reacting ethyl trifluoroacetate (B77799) with a Grignard reagent. google.com This principle can be extended to the synthesis of this compound.

The proposed synthetic route would involve the reaction of a suitable Grignard reagent, such as 2-phenylethylmagnesium bromide, with a fluorinated ester like ethyl trifluoroacetate. The nucleophilic Grignard reagent would attack the electrophilic carbonyl carbon of the ester. The initial addition would be followed by the elimination of the ethoxy group and a subsequent attack by a second equivalent of the Grignard reagent is possible, however, careful control of reaction conditions, such as low temperatures, can favor the formation of the ketone intermediate, which upon reduction would yield the desired alcohol. google.commiracosta.edu

A general representation of this Grignard reaction is as follows:

Step 1: Formation of the Grignard reagent (e.g., Phenylmagnesium bromide). libretexts.orgyoutube.comudel.edu

Step 2: Reaction of the Grignard reagent with a fluorinated ester (e.g., ethyl 4,4,4-trifluorobutyrate). rsc.org

Step 3: Acidic workup to yield the tertiary alcohol. libretexts.orgrsc.org

Reactant 1Reactant 2Key ConditionsProduct
Phenylmagnesium bromideEthyl 4,4,4-trifluorobutyrateAnhydrous ether, low temperature4,4,4-Trifluoro-1,1-diphenylbutan-1-ol (after second addition) or 4,4,4-Trifluoro-1-phenylbutan-1-one (ketone intermediate)

This table illustrates a possible Grignard reaction pathway. The actual product depends on the stoichiometry and reaction conditions.

Nucleophilic Trifluoromethylation Approaches

The direct introduction of a trifluoromethyl (CF3) group is a powerful strategy in organofluorine chemistry. Nucleophilic trifluoromethylation reagents, such as the Ruppert-Prakash reagent (TMSCF3), allow for the addition of a CF3 anion equivalent to electrophilic carbonyl compounds.

For the synthesis of this compound, a plausible approach involves the nucleophilic trifluoromethylation of a suitable precursor aldehyde or ketone. For instance, the reaction of 3-phenylbutanal with a nucleophilic trifluoromethylating agent would introduce the CF3 group at the carbonyl carbon, which after subsequent reduction of a potential ester group would lead to the desired alcohol. The development of new and stable reagents for nucleophilic trifluoromethylation continues to be an active area of research.

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a key method for forming carbon-carbon bonds by the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This strategy can be effectively employed to construct the backbone of this compound.

A potential synthetic route involves the conjugate addition of a phenyl nucleophile, such as that derived from an organocuprate (Gilman reagent) or a phenylboronic acid, to a trifluoromethylated Michael acceptor like 4,4,4-trifluorocrotonaldehyde. youtube.com The subsequent reduction of the aldehyde functionality would then yield the target alcohol. Organocatalytic methods for the enantioselective 1,4-addition to such acceptors have also been developed, offering a pathway to chiral versions of the final product. youtube.com

NucleophileMichael AcceptorKey ConditionsIntermediate Product
Phenylcuprate (Ph2CuLi)4,4,4-TrifluorocrotonaldehydeAnhydrous ether, low temperature4,4,4-Trifluoro-3-phenylbutanal
Phenylboronic acid4,4,4-TrifluorocrotonaldehydeRhodium or Palladium catalyst4,4,4-Trifluoro-3-phenylbutanal

This table outlines potential conjugate addition reactions for the synthesis of a key intermediate.

Friedel-Crafts Alkylation for Phenylbutanol Scaffolds

The Friedel-Crafts reaction is a classic method for the alkylation or acylation of aromatic rings. researchgate.net This reaction can be utilized to construct the phenylbutanol core structure of the target molecule. A well-established approach involves the reaction of benzene (B151609) with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 4-phenylbutyric acid. unimelb.edu.augoogle.comsigmaaldrich.com

Subsequent steps would be required to introduce the trifluoromethyl group. This could potentially be achieved through various fluorination strategies targeting the benzylic position or by converting the carboxylic acid to a ketone and then applying a trifluoromethylation agent. The use of solid acid catalysts, such as heteropolyacids, has been shown to be effective for the Friedel-Crafts reaction with γ-butyrolactone, offering a more environmentally friendly alternative to traditional Lewis acids. unimelb.edu.au

Aromatic SubstrateAlkylating/Acylating AgentCatalystProduct
Benzeneγ-ButyrolactoneAluminum chloride or Heteropolyacid4-Phenylbutyric acid
BenzeneSuccinic anhydride (B1165640)Aluminum chloride4-Oxo-4-phenylbutanoic acid

This table summarizes Friedel-Crafts reactions to form precursors to the phenylbutanol scaffold.

Transformation of Related Fluorinated Precursors

An alternative and often more direct approach to synthesizing this compound involves the chemical modification of readily available fluorinated precursors.

Conversion from 4,4,4-Trifluoro-1-phenyl-1,3-butanedione Analogues

The compound 4,4,4-Trifluoro-1-phenyl-1,3-butanedione is a commercially available and well-characterized β-diketone. chemicalbook.comscbt.comresearchgate.net Its structure contains the essential carbon framework and the trifluoromethyl group of the target alcohol. Therefore, the selective reduction of one or both carbonyl groups of this diketone presents a direct and efficient pathway to this compound.

The challenge in this approach lies in achieving the desired regioselectivity in the reduction. Different reducing agents and reaction conditions can be employed to selectively reduce one ketone over the other. For example, sodium borohydride is a common reducing agent that can convert ketones to secondary alcohols. Careful control of stoichiometry and temperature may allow for the selective reduction of the less sterically hindered ketone. Alternatively, catalytic hydrogenation could be employed, potentially offering different selectivity. The synthesis of various analogs of this diketone has also been reported, providing a range of starting materials for this synthetic strategy. nih.gov

Starting MaterialReducing AgentKey ConditionsProduct
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneSodium borohydride (NaBH4)Methanol or Ethanol, controlled temperatureA mixture of 4,4,4-Trifluoro-1-hydroxy-1-phenylbutan-3-one and 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one, and the diol.
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneCatalytic Hydrogenation (e.g., H2/Pd/C)Solvent, pressure, temperaturePotentially selective reduction to the alcohol or over-reduction.

This table illustrates potential reduction strategies for the conversion of the diketone precursor.

Derivatization from 4,4,4-Trifluorocrotonaldehyde

4,4,4-Trifluorocrotonaldehyde serves as a versatile building block for the synthesis of trifluoromethyl-containing compounds. Its derivatization is a key strategy for accessing precursors to this compound. A primary method involves the conjugate addition (Michael addition) of nucleophiles to the α,β-unsaturated aldehyde system, followed by reduction of the aldehyde group.

A general procedure for the enantioselective Michael addition to 4,4,4-Trifluorocrotonaldehyde involves reacting it with an aromatic compound in the presence of an organocatalyst. rsc.org The resulting intermediate, a trifluoromethyl-substituted aldehyde, is then reduced in situ to the corresponding alcohol. For instance, the reaction can be carried out with an aromatic nucleophile, and the subsequent reduction is typically achieved using a mild reducing agent like sodium borohydride. rsc.org

Michael Addition: An aromatic nucleophile adds to the carbon-carbon double bond of 4,4,4-Trifluorocrotonaldehyde.

Reduction: The aldehyde functional group of the Michael adduct is reduced to a primary alcohol.

This process allows for the introduction of the phenyl group at the 3-position and the formation of the butan-1-ol backbone simultaneously. The reaction with aromatic compounds is typically stirred for 12-14 hours at ambient temperature, followed by the addition of methanol and sodium borohydride at 0 °C for the reduction step. rsc.org

Catalytic Systems for Enhanced Synthetic Efficiency

The efficiency and selectivity of the synthesis of this compound can be significantly improved through the use of advanced catalytic systems. Both transition metal-based catalysts and organocatalysts have been effectively employed. nih.govnih.gov

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it has been applied to the synthesis of fluorinated molecules. nih.gov While direct transition metal-catalyzed synthesis of this compound is not extensively detailed, related transformations highlight the potential of this approach. For example, palladium-catalyzed cross-coupling reactions are widely used to form carbon-phenyl bonds.

Methodologies such as the Heck reaction or Suzuki coupling could be envisioned to introduce the phenyl group onto a suitable trifluoromethylated four-carbon backbone. Furthermore, transition metals like iridium are used in asymmetric hydrogenation or transfer hydrogenation to reduce a carbonyl group to an alcohol enantioselectively, which could be applied to a ketone precursor such as 4,4,4-Trifluoro-1-phenylbutan-2-one.

The table below summarizes representative transition metal-catalyzed reactions relevant to the synthesis of fluorinated aromatic compounds.

Catalyst SystemReagentsReaction TypePotential Application
Pd(PPh₃)₄ / L-prolineAryl halides, NFSIElectrophilic ortho-fluorinationSynthesis of fluorinated aromatic precursors. nih.gov
Ir[dF(CF₃)ppy]₂ / CuAliphatic carboxylic acidsDecarboxylative trifluoromethylationIntroduction of CF₃ groups. nih.gov

Organocatalysis has emerged as a crucial strategy for the asymmetric synthesis of chiral fluorinated compounds, often providing high enantioselectivity under mild conditions. nih.gov The synthesis of enantiomerically enriched this compound can be effectively achieved using chiral organocatalysts to control the stereochemistry of the Michael addition to 4,4,4-Trifluorocrotonaldehyde. rsc.org

A highly effective method employs a diarylprolinol silyl (B83357) ether catalyst. rsc.org This catalyst activates the α,β-unsaturated aldehyde towards nucleophilic attack via the formation of a transient iminium ion. The chiral environment of the catalyst directs the incoming nucleophile to one face of the molecule, thereby establishing a new stereocenter with high enantioselectivity.

The general procedure involves stirring a mixture of 4,4,4-Trifluorocrotonaldehyde, an aromatic nucleophile, and the diarylprolinol silyl ether catalyst in an anhydrous solvent like toluene. rsc.org After the Michael addition is complete, the resulting aldehyde is reduced with sodium borohydride to yield the target alcohol. rsc.org This approach has been successfully used for the addition of various nucleophiles, including thiols and aromatic compounds. rsc.org

The table below details the findings for an organocatalyzed Michael addition/reduction sequence. rsc.org

CatalystNucleophileSolventKey ReagentsProductYieldEnantiomeric Excess
Diarylprolinol silyl etherThiophenolTolueneBenzoic acid, NaBH₄4,4,4-Trifluoro-3-(phenylthio)butan-1-ol97%94% ee
Diarylprolinol silyl ether5-MethoxyfuranTolueneNaBH₄4,4,4-Trifluoro-3-(5-methoxyfuran-2-yl)butan-1-ol47%70% ee

This methodology demonstrates a practical and highly enantioselective route to 3-substituted-4,4,4-trifluorobutan-1-ol derivatives, which is directly applicable to the synthesis of the phenyl-substituted target compound. rsc.org

Stereochemical Control and Enantioselective Synthesis of 4,4,4 Trifluoro 3 Phenylbutan 1 Ol Derivatives

Introduction to Chiral Centers in 4,4,4-Trifluoro-3-phenylbutan-1-ol

A chiral center is a key stereochemical concept referring to a tetrahedral carbon atom (sp³-hybridized) that is bonded to four different substituents. wikipedia.orgyoutube.com The presence of such a center renders a molecule chiral, meaning it is non-superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers. wikipedia.org

In the structure of this compound, the carbon atom at the C3 position is a chiral center. It is bonded to four distinct groups:

A trifluoromethyl group (-CF₃)

A phenyl group (-C₆H₅)

A hydroxyethyl (B10761427) group (-CH₂CH₂OH)

A hydrogen atom (-H)

Due to this chiral center, this compound exists as a pair of enantiomers: (R)-4,4,4-Trifluoro-3-phenylbutan-1-ol and (S)-4,4,4-Trifluoro-3-phenylbutan-1-ol. Enantiomers share identical physical properties like melting point and boiling point but differ in their interaction with plane-polarized light and other chiral environments. wikipedia.org The synthesis of a single, specific enantiomer is crucial in many applications, particularly in the pharmaceutical industry.

Asymmetric Reduction of Prochiral Ketones

The most direct method for the enantioselective synthesis of this compound is the asymmetric reduction of its corresponding prochiral ketone, 4,4,4-trifluoro-3-phenyl-1-butanone. In this reaction, a chiral catalyst or reagent facilitates the addition of a hydride to the carbonyl group, preferentially forming one enantiomer of the alcohol over the other.

The reduction of trifluoromethyl ketones presents unique challenges due to the strong electron-withdrawing nature of the -CF₃ group, which can affect the reactivity of the carbonyl and the coordinating ability of the oxygen atom with the catalyst. rsc.org Nevertheless, various catalytic systems have been developed to achieve high enantioselectivity. rsc.orgjocpr.commdpi.com

The design of effective chiral catalysts is paramount for achieving high enantiomeric excess (e.e.) in the reduction of prochiral trifluoromethyl ketones. Several classes of catalysts have proven effective.

Oxazaborolidine Catalysts (CBS Catalysts): Corey-Bakshi-Shibata (CBS) catalysts, derived from chiral amino alcohols, are widely used for the borane-mediated reduction of ketones. rsc.org These catalysts can be generated in situ from chiral lactam alcohols and a borane (B79455) source like BH₃·THF. rsc.org For challenging substrates like trifluoromethyl ketones, modifications such as the addition of Lewis acids (e.g., BF₃) can enhance enantioselectivity by improving the coordination of the carbonyl oxygen to the catalyst. rsc.org

Chiral Organomagnesium Amides (COMAs): These reagents, prepared from dialkylmagnesium and chiral secondary amines, can effectively reduce trifluoromethyl ketones in a Meerwein-Ponndorf-Verley (MPV)-type reduction. jocpr.com The process uses an achiral hydride source, and the chiral amine ligand can be recovered, making it an efficient system. jocpr.com

Transition Metal Catalysts: Ruthenium complexes featuring chiral ligands are also powerful catalysts for asymmetric hydrogenation. Catalysts of the type RuCl₂(chiral diphosphine)(chiral diamine) have demonstrated a wide scope for the asymmetric hydrogenation of various ketones.

Below is a table summarizing the performance of different borane reagents in the oxazaborolidine-catalyzed reduction of a model trifluoromethyl ketone.

Borane ReagentEnantiomeric Excess (e.e.) (%)
BH₃-THF85
BH₃-Me₂S65
Catecholborane (CB)68
p-I-PhOBH₂72
Table 1: Effect of different borane reagents on the enantioselectivity of the reduction of 2,2,2-trifluoroacetophenone (B138007) using an in-situ generated oxazaborolidine catalyst. Data adapted from related studies. rsc.org

The structure of the chiral ligand bound to the metal or central atom of the catalyst is the primary determinant of enantioselectivity. The ligand creates a specific three-dimensional chiral pocket around the catalytic site.

The enantioselectivity of the reduction is governed by the steric and electronic interactions between the substrate and the chiral ligand. For the reduction to be highly selective, the catalyst must effectively differentiate between the two prochiral faces of the ketone's carbonyl group. The ligand's architecture dictates the preferred orientation of the ketone as it coordinates to the catalyst, exposing one face to hydride attack while shielding the other.

In the case of COMAs, the coordination of the carbonyl group to the magnesium center within a chiral environment formed by diamine ligands allows the asymmetric reduction to proceed with high stereocontrol. jocpr.com For transition metal catalysts, the bite angle, steric bulk, and electronic properties of the phosphine (B1218219) ligands in complexes like those based on BINAP or XylBINAP are critical in defining the outcome of the hydrogenation.

The table below illustrates how different chiral reagents can exhibit varying levels of enantioselectivity in the reduction of aryl trifluoromethyl ketones, highlighting the influence of the catalyst's structure.

Chiral ReagentTemperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
(-)-DIP-Chloride™-259594 (R)
R-Alpine-Borane®255732 (R)
(R,R)-Noyori Catalyst25>9998 (R)
Table 2: Comparison of different chiral reducing agents for the asymmetric reduction of phenyl trifluoromethyl ketone (acetophenone derivative). Data adapted from related studies. researchgate.net

Diastereoselective Synthesis of Fluorinated Butanol Scaffolds

When a molecule contains more than one chiral center, stereoisomers that are not mirror images of each other are called diastereomers. google.com The synthesis of fluorinated butanol scaffolds like this compound can be extended to create molecules with additional stereocenters, requiring diastereoselective control.

A key strategy involves the diastereoselective reduction of an α-substituted-β-trifluoromethyl ketone. For instance, if a substituent is introduced at the C2 position of the butanone precursor, its reduction will generate a product with two chiral centers (at C2 and C3). The relative stereochemistry (syn or anti) of the resulting diol is controlled by the reaction conditions and the directing influence of the existing chiral center or the catalyst.

Recent studies have shown that chiral α-trifluoromethylated ketones can be reduced to their corresponding alcohols with excellent diastereoselectivity. mdpi.com This one-pot reduction after the initial asymmetric synthesis of the ketone allows for complete retention of the enantiomeric purity at the first center while controlling the formation of the new one. mdpi.com Such methods are vital for building complex, biologically active molecules where the specific arrangement of multiple stereocenters is crucial for function. nih.govyoutube.com

Chiral Resolution Techniques for this compound Enantiomers

When an asymmetric synthesis is not feasible or results in low enantiomeric excess, a racemic mixture (a 50:50 mixture of both enantiomers) can be separated into its pure enantiomers through a process called chiral resolution. wikipedia.org

Enzymatic Kinetic Resolution: This technique utilizes enzymes, most commonly lipases, which are highly stereoselective catalysts. rsc.orgnumberanalytics.com In a typical kinetic resolution, the racemic alcohol is subjected to an acylation reaction (e.g., using vinyl acetate) catalyzed by a lipase. The enzyme will selectively acylate one enantiomer at a much higher rate than the other. jocpr.com For example, the (R)-enantiomer might be converted to (R)-acetate, leaving the (S)-alcohol unreacted. The resulting mixture of the ester and the unreacted alcohol can then be easily separated by standard chromatographic methods because they are different compounds with different physical properties. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. numberanalytics.com

Chromatographic Separation: Direct separation of enantiomers can be achieved using chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govyoutube.com This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer. The CSP creates a transient diastereomeric complex with the enantiomers, and the difference in the stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation. youtube.com For fluorinated alcohols, specialized CSPs and mobile phases can be optimized to achieve baseline separation. youtube.comyoutube.com

Diastereomeric Salt Formation: This classic resolution method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent (often a chiral acid) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. wikipedia.orgnih.gov Once separated, the resolving agent is chemically removed to yield the pure enantiomers of the original alcohol.

Advanced Spectroscopic and Structural Elucidation of 4,4,4 Trifluoro 3 Phenylbutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within 4,4,4-Trifluoro-3-phenylbutan-1-ol.

Proton NMR (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum of this compound provides definitive confirmation of its proton framework. The spectrum is characterized by distinct signals for the aromatic protons, the aliphatic chain protons, and the hydroxyl proton.

The five protons of the monosubstituted phenyl group typically appear as a complex multiplet in the aromatic region, approximately between 7.20 and 7.40 ppm. The proton at the C3 position (methine) is significantly influenced by both the adjacent electron-withdrawing trifluoromethyl group and the phenyl group, resulting in a downfield shift. This proton signal is expected to be a complex multiplet due to coupling with both the adjacent methylene (B1212753) protons (C2) and the three fluorine atoms of the CF₃ group. The methylene group at C1, being directly attached to the hydroxyl group, would appear as a triplet around 3.7 ppm, coupled to the C2 protons. The protons on C2 would present as a multiplet, further complicated by couplings to both the C1 and C3 protons. The hydroxyl proton (OH) typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationCoupling Constants (J, Hz)
Ar-H (Phenyl)7.20 - 7.40m (multiplet)5HN/A
H-1 (-CH₂OH)~3.7t (triplet)2H³J(H1,H2) ≈ 6-7 Hz
H-3 (-CH(Ph)CF₃)~3.4 - 3.6m (multiplet)1H³J(H3,H2), ³J(H3,F)
H-2 (-CH₂-)~2.0 - 2.2m (multiplet)2H³J(H2,H1), ³J(H2,H3)
-OHVariablebr s (broad singlet)1HN/A

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum is essential for mapping the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected. The carbon of the trifluoromethyl group (C4) will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹J(C,F)). Its chemical shift is typically observed around 125-128 ppm. rsc.org The carbon atom attached to the hydroxyl group (C1) is deshielded and expected around 60-62 ppm. docbrown.info The phenyl group carbons will produce several signals in the aromatic region (125-140 ppm), with the ipso-carbon (attached to the butyl chain) showing a distinct shift.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (Proton Decoupled)Coupling Constants (J, Hz)
C4 (-CF₃)125 - 128q (quartet)¹J(C,F) ≈ 280-290 Hz
Cipso (Aromatic)~138 - 140s (singlet)N/A
Cortho, Cmeta, Cpara (Aromatic)126 - 130s (singlet)N/A
C1 (-CH₂OH)60 - 62s (singlet)N/A
C3 (-CH(Ph)CF₃)~45 - 50q (quartet)²J(C,F) ≈ 30-35 Hz
C2 (-CH₂-)~35 - 38s (singlet)N/A

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. libretexts.org The trifluoromethyl (CF₃) group in this compound consists of three chemically equivalent fluorine atoms. In a proton-decoupled spectrum, these would give rise to a single sharp signal. In the proton-coupled spectrum, this signal would be split into a doublet by the adjacent methine proton (H3), with a typical three-bond coupling constant (³J(H,F)). The chemical shift for an aliphatic CF₃ group adjacent to a chiral center is generally found in the range of -65 to -75 ppm relative to a CFCl₃ standard. rsc.orgrsc.org This technique is exceptionally useful for confirming the presence and electronic environment of the trifluoromethyl moiety. msu.edu

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (Coupled)Coupling Constant (J, Hz)
-CF₃-65 to -75d (doublet)³J(F,H3) ≈ 7-9 Hz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight and crucial information about the molecule's substructures through fragmentation analysis. The molecular weight of this compound is 204.19 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 204.

Key fragmentation pathways for primary alcohols include the loss of a water molecule (H₂O), which would yield a fragment ion at m/z 186 (M-18). Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also common but would lead to a small CH₂OH⁺ fragment (m/z 31). A more significant fragmentation pattern involves the cleavage of the C2-C3 bond, which can lead to ions corresponding to the loss of the trifluoromethylphenylmethyl group or related fragments. The presence of the stable phenyl group often leads to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment IdentityFragmentation Pathway
204[C₁₀H₁₁F₃O]⁺Molecular Ion (M⁺)
186[C₁₀H₉F₃]⁺Loss of H₂O
135[C₉H₁₀O]⁺Loss of CF₃
117[C₈H₉O]⁺Benzylic cleavage with rearrangement
91[C₇H₇]⁺Tropylium ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. msu.edu The IR spectrum of this compound will display several key absorption bands that confirm its structure. A prominent broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. libretexts.org The C-H stretching vibrations of the phenyl group appear just above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Most significantly, the trifluoromethyl group will produce very strong and characteristic C-F stretching bands in the 1100-1300 cm⁻¹ range.

Table 5: Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)VibrationFunctional Group
3200 - 3600 (broad)O-H stretchAlcohol
3000 - 3100 (medium)C-H stretchAromatic (Phenyl)
2850 - 2960 (medium)C-H stretchAliphatic (-CH₂-)
1450 - 1600 (medium)C=C stretchAromatic Ring
1100 - 1300 (strong)C-F stretchTrifluoromethyl
1000 - 1050 (medium)C-O stretchPrimary Alcohol

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. Given that the molecule possesses a chiral center at the C3 position, chiral HPLC is specifically required to separate and quantify its (R) and (S) enantiomers. shimadzu.com This separation is critical for determining the enantiomeric excess (e.e.) of a sample, which is vital in fields like asymmetric synthesis and pharmaceuticals where enantiomers can have different biological activities. nih.gov

The separation is achieved using a chiral stationary phase (CSP), which creates a transient diastereomeric interaction with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are commonly employed for this type of separation. sigmaaldrich.com A mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) is typically used in normal-phase mode. By comparing the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated, providing a measure of the sample's stereochemical purity.

X-ray Crystallography for Solid-State Structural Analysis (of crystalline derivatives/analogues)

Direct single-crystal X-ray diffraction analysis of this compound is challenging due to its likely liquid or low-melting-point nature at room temperature. However, the solid-state structure of closely related crystalline derivatives and analogues provides invaluable information about molecular conformation, packing, and intermolecular interactions, which are influenced by the trifluoromethyl and phenyl groups.

One such informative analogue is (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid. nih.gov This compound is a dehydrated and oxidized derivative of the parent alcohol. Its crystal structure reveals a monoclinic system with the space group P2₁/c. In the solid state, the molecules are linked by O—H⋯O hydrogen bonds, forming C(4) chains that propagate along the researchgate.net direction. nih.gov A key structural feature is the significant twist between the phenyl ring and the plane of the double bond, with a dihedral angle of 76.34(11)°. nih.gov This conformation is likely a strategy to minimize steric hindrance between the phenyl ring and the trifluoromethyl group.

Another structurally characterized related compound is (Z)-4,4,4-trifluoro-3-((2-hydroxyphenyl)amino)-1-(thiophen-2-yl)but-2-en-1-one. researchgate.net Although more complex, its analysis shows that upon coordination in metal complexes, the phenyl ring of a similar enaminato ligand consistently adopts a dihedral angle of approximately 90° relative to the coordination plane, highlighting the steric influence of the substituted phenyl group. researchgate.net

The crystal structure of N,N'-(ethane-1,2-diyl)bis[4,4,4-trifluoro-3-oxo-1-phenylbut-1-en-1-amine] further illustrates the conformational behavior of related structures. In this molecule, the phenyl rings are twisted out of the plane of the O=C—C=C—N fragments with dihedral angles of 64.46(11)° and 61.82(10)°. nih.gov

Interactive Data Table: Crystal Data and Structure Refinement for (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid nih.gov

ParameterValue
Empirical Formula C₁₀H₇F₃O₂
Formula Weight 216.16
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.4093 (9)
b (Å) 5.7749 (4)
c (Å) 14.7469 (8)
β (°) ** 96.300 (6)
Volume (ų) 965.77 (11)
Z 4
Temperature (K) 295
Radiation Mo Kα
R-factor (R[F² > 2σ(F²)]) 0.047
wR(F²) **0.171

Complementary Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Thermogravimetric Analysis for related complexes)

Thermogravimetric analysis provides information on the thermal stability and decomposition profile of materials. While TGA data for this compound is not available, studies on related metal complexes offer insight into the thermal behavior of ligands with similar structural motifs. For example, the thermal decomposition of lanthanide(III) complexes with the related β-diketone ligand 4,4,4-trifluoro-1-phenyl-1,3-butanedione (btfa) has been investigated. researchgate.net

These studies show that the thermal stability of the complexes is influenced by the central metal ion and ancillary ligands. The decomposition often occurs in multiple steps, corresponding to the loss of ligands and the subsequent breakdown of the complex. For instance, the Eu(btfa)₃bipy complex was found to be the most thermally stable among a series of related compounds, melting before it decomposes. researchgate.net The kinetic parameters of the decomposition steps can be calculated from dynamic TGA data, providing activation energies for the different stages of thermal breakdown. researchgate.net

Interactive Data Table: Thermal Decomposition Data for a Related Tb(btfa)₃phen Complex researchgate.net

Decomposition StepTemperature Range (°C)Mass Loss (%) (Experimental)Mass Loss (%) (Calculated)Lost Species (Proposed)
First 210–38448.048.52/3 phen + 1 4/7 btfa
Second 497–5774.04.01/5 btfa
Third 823–9105.06.51/5 btfa

Computational Chemistry and Theoretical Modeling of 4,4,4 Trifluoro 3 Phenylbutan 1 Ol Reactivity and Structure

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of organic molecules. For 4,4,4-Trifluoro-3-phenylbutan-1-ol, DFT calculations, typically employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional conformation (optimized geometry) and to analyze its electronic structure. researchgate.netajchem-a.com

The calculations begin by finding the lowest energy arrangement of the atoms, which corresponds to the molecule's most probable structure. This involves optimizing bond lengths, bond angles, and dihedral angles. The presence of the bulky trifluoromethyl (-CF₃) and phenyl groups, along with the flexible butanol chain, suggests the existence of multiple low-energy conformers. Computational analysis helps identify these stable forms and their relative energies.

Once the geometry is optimized, the electronic structure can be analyzed. This includes mapping the electron density, calculating molecular orbital energies, and generating molecular electrostatic potential (MEP) maps. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the hydroxyl group is expected to be an electron-rich site, while the hydrogen of the hydroxyl group and the areas around the highly electronegative fluorine atoms are electron-poor.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A large gap generally implies high stability and low reactivity.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) Note: These are representative values based on calculations for analogous structures. Actual values would require specific computation.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-F~1.35 Å
Bond LengthC-O~1.43 Å
Bond LengthO-H~0.96 Å
Bond LengthC-C (phenyl)~1.40 Å
Bond AngleF-C-F~107.5°
Bond AngleC-O-H~109.0°
Dihedral AngleC(2)-C(3)-C(phenyl)-C(phenyl)Variable (conformer dependent)

Reaction Mechanism Elucidation via Computational Studies

Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, the reaction pathway and its associated energy barriers (activation energies) can be determined. montclair.edu

For the synthesis of this compound, a likely route is the reaction of a phenyl-containing organometallic reagent with a trifluoromethylated epoxide or the reduction of a corresponding ketone, 4,4,4-Trifluoro-3-phenyl-1-butanone. Computational modeling can be used to:

Evaluate different synthetic routes: By comparing the activation energies of various potential pathways, the most energetically favorable and therefore most likely reaction mechanism can be predicted.

Analyze transition state structures: The geometry of a transition state provides insight into the bond-forming and bond-breaking processes occurring at the peak of the energy barrier.

Investigate stereoselectivity: Since the C3 carbon in this compound is a chiral center, computational methods can be used to model the diastereomeric transition states leading to the (R) and (S) enantiomers. The energy difference between these transition states can predict the enantiomeric excess of a chiral synthesis. For instance, in organocatalyzed reactions leading to similar alcohols, the catalyst-substrate interactions that dictate the stereochemical outcome can be modeled in detail. rsc.org

Prediction of Spectroscopic Properties (e.g., NMR shifts)

Theoretical calculations have become an indispensable tool for predicting spectroscopic properties and aiding in the structural confirmation of newly synthesized molecules. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. nih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F). researchgate.net

For this compound, these predictions are highly useful:

¹⁹F NMR: The trifluoromethyl group gives a strong, distinct signal in the ¹⁹F NMR spectrum. Computational methods can predict the chemical shift of this group with high accuracy. The predicted shifts for fluorinated organic compounds often fall within a well-defined range. researchgate.net

¹H and ¹³C NMR: Predicting the full ¹H and ¹³C NMR spectra helps in assigning the signals observed in experimental spectra, which can be complex due to spin-spin coupling and conformational averaging.

Conformational Effects: Since the observed NMR spectrum is a Boltzmann-weighted average of all contributing conformers, computational chemistry allows for the calculation of spectra for individual low-energy conformers. Averaging these individual spectra based on their calculated relative stabilities often leads to a more accurate prediction of the experimental spectrum. nih.gov

Table 2: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound Note: These values are illustrative and based on typical ranges for similar functional groups. Accurate prediction requires specific quantum chemical calculations.

NucleusPositionPredicted Chemical Shift (ppm)Key Influences
¹⁹F-CF₃-70 to -75Proximity to chiral center and phenyl group
¹H-OHVariable (depends on solvent, concentration)Hydrogen bonding
¹HH-1~3.7Adjacent to -OH group
¹HH-2~2.0Aliphatic chain
¹HH-3~3.5Adjacent to phenyl and -CF₃ groups
¹HPhenyl7.2 - 7.4Aromatic ring currents
¹³CC-1~60Attached to -OH
¹³CC-2~35Aliphatic chain
¹³CC-3~45 (quartet due to C-F coupling)Influence of -CF₃ and phenyl group
¹³CC-4~126 (quartet due to C-F coupling)Strongly deshielded by three F atoms
¹³CPhenyl125 - 140Aromatic system

Analysis of Chiroptical Properties through Theoretical Methods

Since this compound possesses a stereocenter at the C3 position, it is a chiral molecule existing as two enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a key experimental technique for studying such molecules. Theoretical methods are crucial for interpreting ECD spectra and assigning the absolute configuration (R or S) of an enantiomer.

Time-dependent DFT (TDDFT) is the most common method for calculating ECD spectra. The process involves:

Performing a thorough conformational search for one enantiomer (e.g., the R-enantiomer) to identify all significant low-energy structures.

Optimizing the geometry of each conformer using standard DFT.

Calculating the vertical electronic excitation energies and corresponding rotatory strengths for each conformer using TDDFT.

Generating a final, Boltzmann-averaged ECD spectrum by combining the spectra of all conformers based on their calculated populations at a given temperature.

This computed spectrum is then compared with the experimental ECD spectrum. A good match between the calculated spectrum for the R-enantiomer and the experimental spectrum allows for the unambiguous assignment of the R-configuration to the sample that produced the experimental result. This combined experimental and computational approach is a powerful, non-destructive method for stereochemical analysis.

Ligand Field and Energy Transfer Studies in Metal Complexes involving Fluorinated Diketone Analogues

While this compound is an alcohol, its oxidized analogue, 4,4,4-Trifluoro-3-phenyl-1,3-butanedione (a β-diketone), is an important class of ligand in coordination chemistry. The deprotonated form of this diketone can chelate to metal ions to form stable complexes. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the resulting metal complexes. nih.govnih.gov

Ligand Field Theory (LFT) , an extension of crystal field theory that incorporates molecular orbital concepts, is used to describe the electronic structure of these complexes. britannica.comwikipedia.org The theory explains how the d-orbitals of the central metal ion, which are degenerate (have the same energy) in a free ion, are split into different energy levels by the electric field created by the ligands.

In metal complexes with fluorinated β-diketonate ligands:

Ligand Field Strength: The trifluoromethyl group is strongly electron-withdrawing, which reduces the electron-donating ability (basicity) of the oxygen atoms in the ligand. This generally results in a weaker ligand field compared to non-fluorinated analogues like acetylacetonate. The magnitude of the d-orbital splitting (Δ) can be predicted and analyzed using computational methods. solubilityofthings.com

Electronic and Magnetic Properties: The strength of the ligand field determines the electronic configuration of the metal ion, including whether it adopts a high-spin or low-spin state, which in turn dictates its magnetic properties. solubilityofthings.com

Energy Transfer: In complexes with luminescent metal ions, such as lanthanides (e.g., Eu³⁺, Tb³⁺), the organic ligand can act as an "antenna." The ligand absorbs UV light, gets promoted to an excited state, and then transfers this energy non-radiatively to the metal ion, which subsequently emits light (luminescence). The efficiency of this ligand-to-metal energy transfer process is highly dependent on the energy levels of the ligand's excited states, which can be calculated using computational methods like TDDFT. The fluorination of the ligand can tune these energy levels, thereby modulating the luminescence properties of the complex. nih.gov

Theoretical studies on these metal complexes provide fundamental insights into their structure-property relationships, guiding the design of new materials for applications in areas like catalysis, chemical sensing, and emissive displays. mdpi.com

Strategic Utility of 4,4,4 Trifluoro 3 Phenylbutan 1 Ol in Complex Molecule Synthesis and Functional Material Development

Building Block for Advanced Organic Syntheses

4,4,4-Trifluoro-3-phenylbutan-1-ol is a valuable building block in organic synthesis, providing a scaffold for the construction of more complex molecular architectures. sigmaaldrich.com The presence of the trifluoromethyl group can significantly influence the properties of the final products, often enhancing their biological activity or material characteristics. Its utility stems from the ability to participate in a variety of chemical transformations, allowing for the introduction of the trifluoromethylphenylpropyl moiety into larger molecules. researchgate.net The strategic placement of fluorine atoms can alter the electronic nature and lipophilicity of a molecule, which is a key consideration in the design of new compounds. beilstein-journals.org

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds (excluding clinical effects)

The structural motifs present in this compound are frequently found in pharmacologically active compounds, making it a key precursor in medicinal chemistry.

Intermediacy in Novel Drug Candidate Synthesis

This compound serves as an intermediate in the synthesis of novel drug candidates. nih.gov Chiral molecules, in particular, are of significant interest in drug development due to their specific interactions with biological targets. nih.gov The synthesis of stereopure compounds is a considerable challenge, and the use of well-defined chiral building blocks like derivatives of this compound is a crucial strategy. nih.gov For instance, the core structure can be incorporated into larger molecules designed to interact with specific enzymes or receptors.

Synthesis of Lactone and Lactam Derivatives

Lactones and lactams are important classes of heterocyclic compounds that are widespread in natural products and pharmaceuticals. nih.gov this compound can be a precursor for the synthesis of fluorinated lactone and lactam derivatives. nih.gov These cyclic esters and amides are valuable scaffolds in drug discovery. nih.govbridgewater.edu The synthesis of these derivatives often involves cyclization reactions, where the primary alcohol of the butanol derivative is transformed into the ester or amide linkage. The presence of the trifluoromethyl group in these heterocyclic systems can impart unique properties.

Derivatization to Enzyme Inhibitors

The development of enzyme inhibitors is a major focus of pharmaceutical research. Halogen-containing heterocyclic compounds are often used as foundational structures for more complex organic molecules with therapeutic potential. nih.gov this compound can be derivatized to create molecules that act as enzyme inhibitors. chemicalbook.com For example, its structural elements can be found in inhibitors of enzymes like monoamine oxidase B. chemicalbook.com The trifluoromethyl group can play a critical role in the binding of the inhibitor to the enzyme's active site.

Role in Liquid Crystal Material Synthesis

The field of liquid crystals is crucial for display technologies, and the synthesis of new liquid crystalline materials with specific properties is an ongoing area of research. beilstein-journals.orgnih.gov Fluorinated compounds are particularly important in this field due to their influence on dielectric anisotropy, a key parameter for liquid crystal displays. nih.govbiointerfaceresearch.com this compound and its derivatives can be used in the synthesis of liquid crystal materials. chemicalbook.com Specifically, it can be a precursor for biphenyl (B1667301) liquid crystal materials that contain fluoroalkyl ethers. chemicalbook.com The introduction of the trifluoromethyl group can affect the mesomorphic properties and performance of the final liquid crystal device. mdpi.com

Development of Semiconductor Intermediates (e.g., TCNQ derivatives)

Organic semiconductors are essential components in the development of flexible and printable electronics. This compound serves as an important intermediate in the synthesis of materials for this sector. chemicalbook.com It is particularly noted for its use in the synthesis of derivatives of tetracyanoquinodimethane (TCNQ), which are powerful electron acceptors used in the formation of charge-transfer complexes with applications in organic conductors. chemicalbook.com The trifluoromethyl group can influence the electronic properties of these materials, which is critical for their function in semiconductor devices.

Ligand in Coordination Chemistry and Materials Science

In the realm of coordination chemistry and materials science, the focus often shifts to a closely related and highly versatile compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. This β-diketone is a superior ligand for a wide range of metal ions, including lanthanides, due to the chelating properties of its diketone functional group. The presence of the trifluoromethyl group (-CF3) enhances the acidity of the ligand, which in turn influences the stability and luminescent properties of its metal complexes.

4,4,4-Trifluoro-1-phenyl-1,3-butanedione is widely utilized in the formation of metal chelates. chemicalbook.com It is particularly effective in the mixed-ligand chelate extraction of trivalent lanthanides. chemicalbook.com The formation of these complexes can be achieved through reactions such as Schiff base condensation. sigmaaldrich.comchemdad.com This diketone serves as a ligand in the preparation of ternary lanthanide (Ln) complexes. sigmaaldrich.comchemdad.com The general structure of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione allows it to form stable six-membered chelate rings with metal ions.

The extraction of trivalent lanthanides like Nd(III), Eu(III), and Lu(III) has been investigated using a mixture of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (HBFA) and neutral oxo-donors such as bis-2-ethylhexyl sulphoxide (B2EHSO) or triphenylphosphine (B44618) oxide (TPhPO). nih.gov In these systems, the lanthanide ions are extracted as complexes with the general formulas Ln(BFA)3, Ln(BFA)3·S, and Ln(BFA)3·2S, where 'S' represents the neutral donor. nih.gov The stability of these complexes increases as the ionic radius of the lanthanide ion decreases. nih.gov

A derivative, 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, has been synthesized to serve as a monomer for creating functionalized sol-gel materials. nih.govmdpi.com This highlights the adaptability of the butanedione structure for creating materials with specific properties.

Table 1: Properties of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

Property Value
Molecular Formula C₁₀H₇F₃O₂
Molecular Weight 216.16 g/mol
Melting Point 38-40 °C
Boiling Point 224 °C

| Appearance | White to yellow crystalline solid |

Source: sigmaaldrich.comchemdad.com

The unique photophysical properties of lanthanide ions, such as long-lived luminescence and sharp emission bands, make their complexes with 4,4,4-Trifluoro-1-phenyl-1,3-butanedione highly valuable in the development of advanced functional materials. The trifluoromethyl group in the ligand plays a crucial role in enhancing the luminescence of the lanthanide ion by minimizing non-radiative decay processes.

These lanthanide chelates are of significant interest for applications in nanoscience and electroluminescent devices. The ability to incorporate these complexes into nanosize systems allows for the development of luminescent probes, sensors, and nanoparticles with tailored optical properties. In the field of electroluminescence, these materials are investigated for their potential use in organic light-emitting diodes (OLEDs) due to their efficient energy transfer and characteristic sharp emissions.

The mixed-ligand chelate systems, for instance, not only improve the efficiency of lanthanide extraction but also enhance the selectivity among different lanthanide ions. nih.gov This property is beneficial for the separation and purification of individual lanthanides, which is critical for their use in high-performance materials. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4,4,4-Trifluoro-1-phenyl-1,3-butanedione
Neodymium(III)
Europium(III)
Lutetium(III)
bis-2-Ethylhexyl sulphoxide
Triphenylphosphine oxide

Emerging Research Avenues and Prospects for 4,4,4 Trifluoro 3 Phenylbutan 1 Ol

Development of Novel Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure 4,4,4-Trifluoro-3-phenylbutan-1-ol is a primary research focus. Current strategies are largely centered on the asymmetric reduction of a prochiral ketone precursor, 4,4,4-trifluoro-3-phenylbutan-2-one, or the enantioselective addition of a trifluoromethyl group to a suitable substrate.

One promising approach involves the use of chiral catalysts to control the stereochemical outcome of the reduction. Organocatalysis, employing small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For instance, Takemoto-type thiourea (B124793) catalysts have been successfully used in the enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates to produce α-trifluoromethyl tertiary alcohols with high yields and enantioselectivities. rsc.org A similar strategy could be adapted for the synthesis of this compound.

Another avenue of exploration is the use of biocatalysis. Enzymes, such as alcohol dehydrogenases (ADHs), are highly selective catalysts that can perform reductions under mild and environmentally benign conditions. bohrium.comnih.gov The use of recombinant E. coli whole cells expressing a carbonyl reductase has been shown to be effective in the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-[3-(trifluoromethyl)phenyl]ethanol with excellent enantiomeric excess. nih.gov This whole-cell biocatalytic approach could be a sustainable and efficient method for producing enantiomerically pure this compound. A study combining photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in a continuous flow system for the synthesis of optically pure (S)-3,3,3-trifluoro-1-phenylpropan-1-ol highlights the potential of integrated chemo-enzymatic cascades. elsevierpure.comdntb.gov.uaresearchgate.net

Furthermore, metal-catalyzed asymmetric transfer hydrogenation and hydrogenation reactions have proven effective for the diastereoselective synthesis of related γ-amino alcohols. rsc.org Nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides with trifluoromethylating agents has also been developed for the enantioselective synthesis of α-trifluoromethylated ketones, which can then be reduced to the corresponding alcohols with high diastereoselectivity. acs.orgorganic-chemistry.org These methods provide a strong foundation for developing novel stereoselective pathways to this compound.

Table 1: Comparison of Potential Stereoselective Synthetic Methods

Method Catalyst/Reagent Precursor Potential Advantages
Organocatalytic Aldol Reaction Chiral Thiourea Catalysts Phenylacetaldehyde and a trifluoromethyl ketone Metal-free, mild conditions, high enantioselectivity. rsc.org
Biocatalytic Reduction Alcohol Dehydrogenase (ADH) 4,4,4-Trifluoro-3-phenylbutan-2-one High stereoselectivity, green conditions, potential for whole-cell catalysis. bohrium.comnih.gov
Metal-Catalyzed Hydrogenation Chiral Rh or Ir Complexes 4,4,4-Trifluoro-3-phenylbutan-2-one High efficiency, established methodology. rsc.org
Nickel-Catalyzed Cross-Coupling Chiral Ni-Ligand Complex Phenylacetyl chloride and a trifluoromethylating agent Good functional group tolerance, access to precursor ketone. acs.orgorganic-chemistry.org

Exploration of Unconventional Reactivity Profiles

The unique electronic properties conferred by the trifluoromethyl group can lead to unconventional reactivity profiles for this compound and its derivatives. Research in this area aims to uncover novel transformations that are not readily accessible with their non-fluorinated counterparts.

One area of interest is the deoxygenative functionalization of the alcohol moiety. While deoxyfluorination is a common transformation, the direct deoxygenative trifluoromethylation of alcohols has been a significant challenge. nih.gov Recently, a copper metallaphotoredox-mediated direct deoxytrifluoromethylation of alcohols has been reported, offering a potential pathway to introduce a second trifluoromethyl group into the molecule. nih.gov Applying such a method to this compound could lead to interesting gem-bis(trifluoromethyl)ated products with unique properties.

The presence of the trifluoromethyl group can also influence the reactivity of adjacent functional groups. For example, the acidity of the benzylic proton is increased, which could be exploited in base-mediated reactions. Furthermore, the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in a variety of subsequent transformations. The synthesis of β-amino-α-trifluoromethyl alcohols from trifluoromethyl ketones highlights the utility of the trifluoromethyl group in directing synthetic outcomes. nih.govnih.gov

The reactivity of related fluorinated building blocks, such as gem-difluorocyclopropanes, also offers insights into potential transformations. These strained rings can undergo transition-metal-free double indolylation, preserving the cyclopropane (B1198618) core. acs.org While not directly applicable to the butanol scaffold, it demonstrates the unique reactivity that fluorine substitution can enable.

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly important in modern organic synthesis. Research into this compound is also being guided by the need for more sustainable and environmentally friendly processes. rsc.orgdovepress.com

As mentioned earlier, biocatalysis offers a green alternative to traditional chemical methods for the synthesis of this chiral alcohol. bohrium.comnih.gov The use of whole-cell catalysts minimizes the need for purified enzymes and allows for the regeneration of expensive cofactors in situ. nih.gov Furthermore, conducting these biotransformations in aqueous media or with green co-solvents can significantly reduce the environmental impact. nih.gov Recent developments in creating safe and eco-friendly methods for synthesizing sulfonyl fluorides, key components in "click chemistry," also point towards a broader trend in green fluorine chemistry that could influence the synthesis of related compounds. sciencedaily.comeurekalert.org

The development of continuous flow processes for the synthesis of fluorinated compounds is another key aspect of sustainable chemistry. elsevierpure.comdntb.gov.uaresearchgate.net Flow chemistry offers several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. The integration of photocatalysis and biocatalysis in a continuous flow system for the synthesis of a related chiral trifluoro-alcohol demonstrates the feasibility of this approach. elsevierpure.comdntb.gov.uaresearchgate.net

The sourcing of fluorine itself is also a consideration for long-term sustainability. While current methods rely on mined fluorspar, research into alternative fluorine sources is ongoing. rsc.org The development of more atom-economical fluorination reactions that minimize waste is also a critical goal. dovepress.com

Design of Next-Generation Functional Materials Utilizing the Fluorinated Butanol Scaffold

The unique properties of fluorinated compounds make them attractive building blocks for the design of advanced functional materials. man.ac.ukfluorochem.co.uksigmaaldrich.comalfa-chemistry.comyoutube.com The this compound scaffold, with its combination of a fluorinated alkyl chain, a phenyl ring, and a reactive hydroxyl group, is a versatile platform for creating novel materials with tailored properties.

One area of application is in the development of fluorinated polymers. The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity. nih.govmdpi.comrsc.org The hydroxyl group of this compound can be used as a handle for polymerization, for example, through esterification with a suitable monomer followed by radical polymerization. nih.govrsc.org The resulting polymers could find applications as specialized coatings, membranes, or in electronic devices. The synthesis of fluorinated polyurethanes from fluorinated alcohols demonstrates the potential for creating polymers with low glass transition temperatures and high decomposition temperatures. mdpi.com

The butanol can also be used as a precursor for the synthesis of functionalized sol-gel materials. rsc.orgresearchgate.netresearchgate.netnih.gov The hydroxyl group can be converted into a trialkoxysilane moiety, which can then undergo sol-gel processing to form a cross-linked network. The incorporation of the fluorinated phenyl group would impart hydrophobicity and other desirable properties to the resulting material. Such materials could be used as anti-biofouling coatings, low-dielectric constant materials, or as matrices for sensors. nih.gov

Furthermore, the chiral nature of this compound makes it an interesting building block for chiral materials. For example, it could be incorporated into liquid crystals or chiral polymers for applications in optical devices or as chiral stationary phases in chromatography. The enhancement of chiroptical properties in fluorinated organic molecules suggests that the trifluoromethyl group could play a key role in developing materials with strong circularly polarized luminescence. acs.org

Table 2: Potential Applications in Functional Materials

Material Type Potential Functionality Key Feature of Scaffold
Fluorinated Polymers Enhanced thermal and chemical stability, hydrophobicity Hydroxyl group for polymerization, trifluoromethyl group. nih.govmdpi.com
Sol-Gel Materials Hydrophobic coatings, low-k dielectrics Hydroxyl group for conversion to alkoxysilane, fluorinated phenyl group. rsc.orgnih.gov
Chiral Materials Liquid crystals, chiral stationary phases Inherent chirality of the butanol.
Organic Electronics Components in organic light-emitting diodes (OLEDs) or transistors Tunable electronic properties due to fluorine and phenyl groups. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.